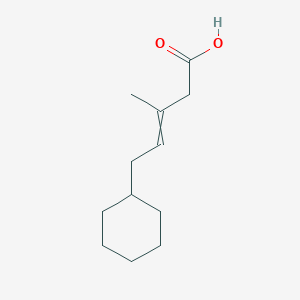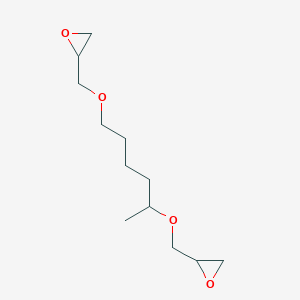![molecular formula C13H26OSi B12544494 Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- CAS No. 143586-27-0](/img/structure/B12544494.png)
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- is a chemical compound characterized by its unique structure, which includes a silane group bonded to a trimethyl group and a 3,3,5,5-tetramethyl-1-cyclohexen-1-yl group. This compound is notable for its applications in various scientific fields due to its distinctive chemical properties .
Vorbereitungsmethoden
Die Synthese von Trimethyl[(3,3,5,5-Tetramethyl-1-cyclohexen-1-yl)oxy]silan beinhaltet typischerweise die Reaktion von Trimethylsilylchlorid mit 3,3,5,5-Tetramethyl-1-cyclohexen-1-ol unter wasserfreien Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit .
Analyse Chemischer Reaktionen
Trimethyl[(3,3,5,5-Tetramethyl-1-cyclohexen-1-yl)oxy]silan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Silanole oder Siloxane zu bilden.
Reduktion: Reduktionsreaktionen können sie in einfachere Silanderivate umwandeln.
Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Trimethylsilylgruppe durch andere funktionelle Gruppen ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(3,3,5,5-Tetramethyl-1-cyclohexen-1-yl)oxy]silan hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Organosiliciumverbindungen verwendet.
Biologie: Es dient als Reagenz bei der Modifikation von Biomolekülen für verbesserte Stabilität und Funktionalität.
Medizin: Diese Verbindung wird aufgrund ihrer Fähigkeit, stabile Komplexe mit therapeutischen Wirkstoffen zu bilden, für ihr Potenzial in Arzneimittel-Abgabesystemen untersucht.
Wirkmechanismus
Der Wirkmechanismus von Trimethyl[(3,3,5,5-Tetramethyl-1-cyclohexen-1-yl)oxy]silan beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Silangruppe kann starke Bindungen mit anderen siliciumhaltigen Verbindungen eingehen, während die Cyclohexenylgruppe sterische Hinderung bietet, die die Reaktivität der Verbindung beeinflusst. Diese Wechselwirkungen können sich auf molekulare Pfade auswirken, die an der chemischen Synthese und Materialbildung beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It serves as a reagent in the modification of biomolecules for enhanced stability and functionality.
Medicine: This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon-containing compounds, while the cyclohexenyl group provides steric hindrance that influences the compound’s reactivity. These interactions can affect molecular pathways involved in chemical synthesis and material formation .
Vergleich Mit ähnlichen Verbindungen
Trimethyl[(3,3,5,5-Tetramethyl-1-cyclohexen-1-yl)oxy]silan kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Trimethylsilylchlorid: Eine einfachere Silanverbindung, die in ähnlichen synthetischen Anwendungen verwendet wird.
Tetramethylsilan: Bekannt für seinen Einsatz als Referenzstandard in der NMR-Spektroskopie.
Eigenschaften
CAS-Nummer |
143586-27-0 |
|---|---|
Molekularformel |
C13H26OSi |
Molekulargewicht |
226.43 g/mol |
IUPAC-Name |
trimethyl-(3,3,5,5-tetramethylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-12(2)8-11(14-15(5,6)7)9-13(3,4)10-12/h8H,9-10H2,1-7H3 |
InChI-Schlüssel |
SMYQTCJMAZWCLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(C1)(C)C)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



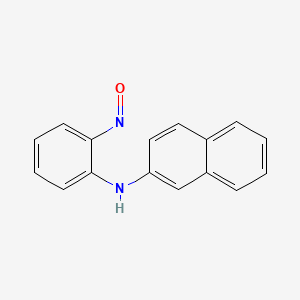



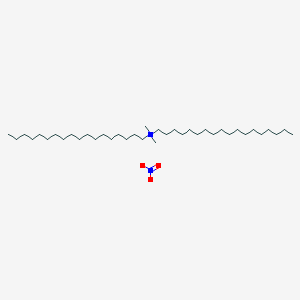
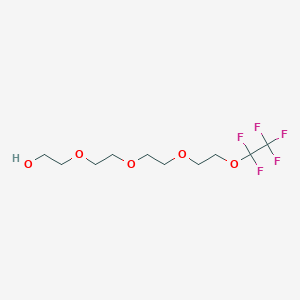
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
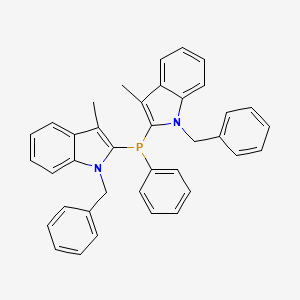
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

